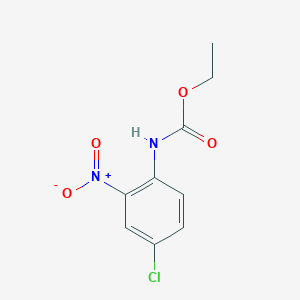
N-(4-bromophenyl)-N'-butoxyurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-butoxyurea, commonly referred to as BBUB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBUB is a urea derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Applications De Recherche Scientifique
BBUB has been extensively studied for its potential applications in various fields. In the field of medicine, BBUB has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease. In the field of agriculture, BBUB has been shown to have herbicidal activity and can be used as a selective herbicide. BBUB has also been studied for its potential use in the synthesis of other compounds.
Mécanisme D'action
BBUB exerts its effects by inhibiting the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the transmission of nerve impulses, and their inhibition can lead to a decrease in the activity of the nervous system. BBUB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division.
Biochemical and Physiological Effects:
BBUB has been shown to have various biochemical and physiological effects. In animal studies, BBUB has been shown to decrease the activity of acetylcholinesterase and butyrylcholinesterase in the brain, leading to a decrease in the activity of the nervous system. BBUB has also been shown to decrease the activity of topoisomerase II in cancer cells, leading to a decrease in cell division and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
BBUB has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of various enzymes, making it a useful tool for studying the activity of these enzymes. BBUB also has potential applications in various fields, including medicine and agriculture. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for BBUB. One direction is the synthesis of BBUB derivatives with improved activity and reduced toxicity. Another direction is the study of BBUB's potential use in treating other diseases, such as Parkinson's disease. BBUB can also be studied for its potential use in the synthesis of other compounds with useful applications. Overall, BBUB has significant potential for various scientific research applications, and further studies are needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
BBUB can be synthesized using various methods, and one of the most common methods is the reaction of 4-bromophenyl isocyanate with butylamine. The reaction is carried out in anhydrous ethanol, and the product is purified using column chromatography. Another method involves the reaction of 4-bromophenyl isocyanate with butyl carbamate in the presence of a catalyst. The product is then purified using recrystallization.
Propriétés
Nom du produit |
N-(4-bromophenyl)-N'-butoxyurea |
|---|---|
Formule moléculaire |
C11H15BrN2O2 |
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-3-butoxyurea |
InChI |
InChI=1S/C11H15BrN2O2/c1-2-3-8-16-14-11(15)13-10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H2,13,14,15) |
Clé InChI |
ZXTPHXRDXYMCEU-UHFFFAOYSA-N |
SMILES |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
SMILES canonique |
CCCCONC(=O)NC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)


![N-(2-hydroxyethyl)-3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B255174.png)
![Ethyl 4-{3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B255177.png)

![N'-[6-amino-3,5-dicyano-4-(cyanomethyl)-2-pyridinyl]-4-nitrobenzohydrazide](/img/structure/B255182.png)

![1-methyl-3-[[(E)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255187.png)

![1-methyl-3-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethylamino]thiourea](/img/structure/B255190.png)
![6-Amino-5-(3-morpholin-4-ylpropyl)pyrrolo[2,3-b]pyrazine-2,3,7-tricarbonitrile](/img/structure/B255194.png)
